- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107

Cas no 75-75-2 (Methanesulfonic acid)

Methanesulfonic acid 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid

- MSA

- Methanesulfonicacidaqsoln

- Methanesulphonic acid

- Methylsulfonic Acid

- Mesic acid

- Methanesulfonic Acid [for HPLC]

- Sulfomethane

- Alkanesulfonic acid

- Methanesulfonicacid

- Methane Sulfonic Acid

- NSC3718

- CCRIS 2783

- methansulfonic acid

- Methansulfonsaeure

- NCGC00258626-01

- EINECS 200-898-6

- Mesylate

- NSC-3718

- NCGC00248914-01

- CHEMBL3039600

- UNII-12EH9M7279

- Methanesulfonic acid, 99.5%

- DTXCID806422

- M0093

- NSC 3718

- CH3SO3H

- EC 200-898-6

- CHEBI:27376

- Z281776238

- Alkanesulfonate

- Q414168

- methylsulphonic acid

- LACTIC ACID(DL)

- methansulphonic acid

- Methanesulfonic acid, >=99.0%, ReagentPlus(R)

- Kyselina methansulfonova

- Aliphatic sulfonate

- A934985

- methane sulphonic acid

- methanesulphonic-acid-

- methyl sulfonic acid

- MsOH

- WLN: WSQ1

- F1908-0093

- Kyselina methansulfonova [Czech]

- Methanesulfonic acid, >=99.0%

- METHANESULFONIC ACID [II]

- AT25153

- Methanesulfonic acid, Vetec(TM) reagent grade, 98%

- metanesulfonic acid

- DB-075013

- ammoniummethanesulfonate

- METHANESULFONIC ACID [MI]

- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4

- Mesylic acid

- J-521696

- 75-75-2

- MFCD00007518

- H3CSO3H

- Methanesulfonic acid, for HPLC, >=99.5% (T)

- BRN 1446024

- Methanesulfonic Acid (CH3SO3H)

- J1.465F

- CAS-75-75-2

- methane-sulfonic acid

- Tox21_201073

- EN300-29198

- Methanesulfonic acid, anhydrous

- AI3-28532

- BP-12823

- NS00004472

- STL264182

- Methanesulfonic acid, HPLC grade

- CH3SO2OH

- DTXSID4026422

- 4-04-00-00010 (Beilstein Handbook Reference)

- Methanesulfonic acid solution

- METHANESULFONIC ACID [HSDB]

- methyl-sulfonic acid

- MeSO3H

- M2059

- AKOS009146947

- HSDB 5004

- METHANESULFONIC ACID (II)

- CH4O3S

- 12EH9M7279

- 03S

-

- MDL: MFCD00007518

- インチ: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)

- InChIKey: AFVFQIVMOAPDHO-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)O

- BRN: 1446024

計算された属性

- せいみつぶんしりょう: 95.98810

- どういたいしつりょう: 79.993

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 92.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 56.5A^2

じっけんとくせい

- 色と性状: 無色または微茶色の油状液体で、低温で固体である。

- 密度みつど: 1.319 g/mL at 25 °C

- ゆうかいてん: 17-19 °C (lit.)

- ふってん: 167 °C/10 mmHg(lit.)

- フラッシュポイント: 華氏温度:372.2°f< br / >摂氏度:189°C< br / >

- 屈折率: n20/D 1.416

- ようかいど: water: soluble1,000 g/L at 20°C

- すいようせい: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.

- あんていせい: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).

- PSA: 62.75000

- LogP: 0.58480

- ようかいせい: 水、アルコール、エーテルに溶け、アルカン、ベンゼン、トルエンなどに溶けず、沸騰水と熱アルカリ液中で分解せず、金属鉄、銅、鉛に対して強い腐食作用がある。

- かんど: Light Sensitive & Hygroscopic

- 濃度: 70 wt. % in H2O

- マーカー: 5954

- じょうきあつ: <1 mmHg ( 20 °C)

- 酸性度係数(pKa): -2.6(at 25℃)

Methanesulfonic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:1

- 危険カテゴリコード: 21/22-34

- セキュリティの説明: S26-S36-S45-S1/2-S36/37/39

- RTECS番号:PB1140000

-

危険物標識:

- 包装カテゴリ:III

- セキュリティ用語:8

- リスク用語:R34

- 包装グループ:III

- 包装等級:III

- 危険レベル:8

- TSCA:Yes

- ちょぞうじょうけん:2-8°C

- 危険レベル:8

Methanesulfonic acid 税関データ

- 税関コード:2904100000

- 税関データ:

中国税関コード:

2904100000概要:

290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Methanesulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |

Methanesulfonic acid |

75-75-2 | 70%(:H2O) | 2.5l |

¥383 | 2024-05-21 | |

| Enamine | EN300-29198-0.05g |

methanesulfonic acid |

75-75-2 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-29198-25.0g |

methanesulfonic acid |

75-75-2 | 95.0% | 25.0g |

$38.0 | 2025-03-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |

Methanesulfonic Acid |

75-75-2 | >99.0%(T) | 25g |

¥240.00 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |

Methanesulfonic acid |

75-75-2 | 99.0%(T) | 25g |

¥310.0 | 2022-05-30 | |

| abcr | AB110742-1 l |

Methanesulfonic acid, 98%; . |

75-75-2 | 98% | 1 l |

€202.90 | 2023-09-19 | |

| Cooke Chemical | A5406412-500G |

Methanesulfonic acid |

75-75-2 | 99% | 500g |

RMB 120.00 | 2023-09-07 | |

| Cooke Chemical | A5406512-100ML |

Methanesulfonic acid |

75-75-2 | 70%water solution | 100ml |

RMB 30.40 | 2023-09-07 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |

Methanesulfonic acid |

75-75-2 | 100ml |

¥ 118.8 | 2024-07-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |

Methanesulfonic acid |

75-75-2 | 70% | 100ml |

¥73.90 | 2023-09-02 |

Methanesulfonic acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

ごうせいかいろ 6

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Dimethyl sulfoxide

ごうせいかいろ 10

ごうせいかいろ 11

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

ごうせいかいろ 12

ごうせいかいろ 13

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

ごうせいかいろ 14

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

ごうせいかいろ 15

1.2 Reagents: Sodium hydroxide

1.3 -

ごうせいかいろ 16

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

ごうせいかいろ 17

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

ごうせいかいろ 18

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

ごうせいかいろ 19

ごうせいかいろ 20

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

ごうせいかいろ 21

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

ごうせいかいろ 22

ごうせいかいろ 23

ごうせいかいろ 24

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

ごうせいかいろ 25

ごうせいかいろ 26

ごうせいかいろ 27

ごうせいかいろ 28

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

ごうせいかいろ 29

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

ごうせいかいろ 30

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

ごうせいかいろ 31

1.2 1.5 h, 0 °C

ごうせいかいろ 32

ごうせいかいろ 33

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

ごうせいかいろ 34

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

ごうせいかいろ 35

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

ごうせいかいろ 36

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

ごうせいかいろ 37

ごうせいかいろ 38

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

ごうせいかいろ 39

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

ごうせいかいろ 40

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

ごうせいかいろ 41

ごうせいかいろ 42

Methanesulfonic acid Raw materials

- Dabigatran Impurity 148

- 2-chloroacetyl chloride

- Dabigatran Etexilate Tetrahydrate

- Trimethylsulfoxonium iodide

- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

- Dabigatran etexilate

- Formamidine Sulfuric Acid

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

- 2-Naphthalenecarboximidamide,6-hydroxy-

- 4-methylbenzene-1-sulfonic acid

- 2,4-Difluoroacetophenone

- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE

- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)

- Sulfur, iodotrimethyloxo-

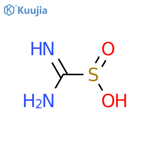

- Methanesulfonic acid

- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- N,N'-Carbonyldiimidazole

- 4-carbamimidamidobenzoic acid hydrochloride

- Hexyl chloroformate

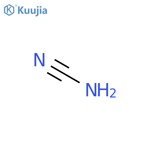

- aminoformonitrile

- sunbrella

- 1,2,4-Triazole

- 6-Cyano-2-naphthol

- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride

- Masupirdine

- 1-Hexanol

- 6-bromonaphthalen-2-ol

- 4H-1,2,4-Triazol-4-amine

- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

- naphthalen-2-ol

- Aminoiminomethanesulfonic Acid

- Deacetamidine Cyano Dabigatran Ethyl Ester

- Difluoro triazolyl acetophenone

Methanesulfonic acid Preparation Products

Methanesulfonic acid サプライヤー

Methanesulfonic acid 関連文献

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

-

Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390

-

Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

-

Wanfang Li,Xiao-Feng Wu Org. Biomol. Chem. 2015 13 5090

-

Feng Liu,Hong Yu Anal. Methods 2016 8 2427

-

Ghislaine Barouti,Cédric G. Jaffredo,Sophie M. Guillaume Polym. Chem. 2015 6 5851

-

Shaohui Xiong,Xian Fu,Lu Xiang,Guipeng Yu,Jianguo Guan,Zhonggang Wang,Yong Du,Xiang Xiong,Chunyue Pan Polym. Chem. 2014 5 3424

-

Sachit Goyal,Michael R. Thorson,Cassandra L. Schneider,Geoff G. Z. Zhang,Yuchuan Gong,Paul J. A. Kenis Lab Chip 2013 13 1708

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Catalysts and Inorganic Chemicals Inorganic Compounds Salt

Methanesulfonic acidに関する追加情報

Methanesulfonic Acid: A Comprehensive Overview

Methanesulfonic acid, also known as methanesulfonic acid (CAS No. 75-75-2), is a versatile and highly functional compound that has garnered significant attention in various scientific and industrial fields. This compound, with the chemical formula C H3SO3H, is a sulfonic acid derivative that exhibits unique chemical properties, making it invaluable in numerous applications. In this article, we will delve into the properties, applications, and recent advancements related to methanesulfonic acid, providing a detailed and up-to-date perspective on this intriguing compound.

Methanesulfonic acid is a colorless liquid with a strong acidic nature. Its molecular structure consists of a methyl group (-CH3) attached to a sulfonic acid group (-SO3H), which imparts it with high acidity and reactivity. The compound is highly soluble in water and polar solvents, making it suitable for various chemical reactions and processes. Recent studies have highlighted its role as a catalyst in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals.

One of the most notable applications of methanesulfonic acid is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including antiviral agents and anticancer medications. For instance, recent research has demonstrated its effectiveness in the synthesis of nucleoside analogs, which are critical components in antiviral therapies. The ability of methanesulfonic acid to facilitate efficient chemical transformations has made it an indispensable tool in drug development.

In addition to its pharmaceutical applications, methanesulfonic acid plays a pivotal role in the agricultural sector. It is widely used as a herbicide and fungicide due to its ability to inhibit the growth of unwanted plants and pathogens. Recent advancements have focused on enhancing its efficacy while minimizing environmental impact. For example, researchers have developed formulations that improve the bioavailability of methanesulfonic acid, ensuring more targeted delivery and reduced collateral damage to non-target species.

The industrial sector has also benefited from the unique properties of methanesulfonic acid. It is employed as a catalyst in petrochemical processes, such as cracking and reforming, where it enhances reaction efficiency and selectivity. Furthermore, methanesulfonic acid is utilized in the production of advanced materials, including polymers and composites. Its ability to act as both a catalyst and a functionalizing agent makes it a valuable asset in material science.

Recent studies have explored the environmental impact of methanesulfonic acid, particularly its biodegradation pathways and potential for recycling. Researchers have identified microbial strains capable of breaking down this compound into innocuous byproducts, offering promising solutions for waste management in industries that utilize methanesulfonic acid extensively.

In conclusion, methanesulfonic acid (CAS No. 75-75-2) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with recent advancements in its synthesis and application techniques, continue to expand its utility in scientific research and industrial processes. As ongoing research delves deeper into its potential, methanesulfonic acid is poised to play an even more significant role in shaping future innovations.

75-75-2 (Methanesulfonic acid) 関連製品

- 2386-56-3(Potassium methanesulfonate)

- 22515-76-0(Methanesulfonic acid, Ammonium Salt)

- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)

- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)

- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)